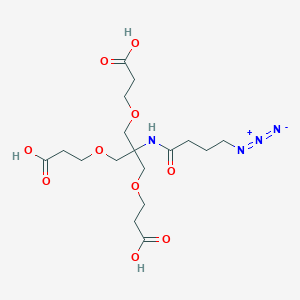
Azidobutanamide-tri-(carboxyethoxymethyl)-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azidobutanamide-tri-(carboxyethoxymethyl)-methane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation, amidation, and esterification reactions. Common reagents used in these reactions include azides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents like azides. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azidobutanamide-tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azido groups to amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, azide-alkyne cycloaddition typically yields triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
Azidobutanamide-tri-(carboxyethoxymethyl)-methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Azidobutanamide-tri-(carboxyethoxymethyl)-methane involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group, in particular, is reactive and can form covalent bonds with various substrates, facilitating its use in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-N-Boc-PEG4-acid: Similar in structure but with different functional groups, used in bioconjugation.
Azido-PEG8-Val-Cit-PAB-PNP: Another azido-containing compound with applications in drug delivery.
Uniqueness
Azidobutanamide-tri-(carboxyethoxymethyl)-methane stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H28N4O10 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-[2-(4-azidobutanoylamino)-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
InChI |
InChI=1S/C17H28N4O10/c18-21-19-6-1-2-13(22)20-17(10-29-7-3-14(23)24,11-30-8-4-15(25)26)12-31-9-5-16(27)28/h1-12H2,(H,20,22)(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
DOFVJVDDQPXXOL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


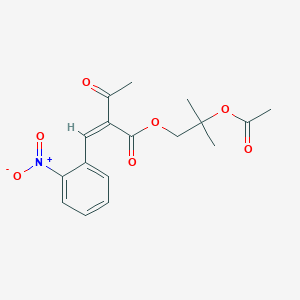
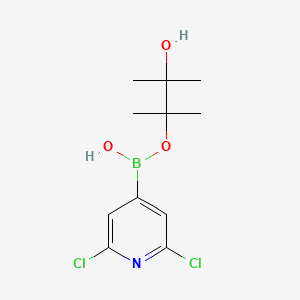
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
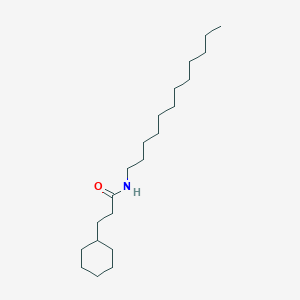

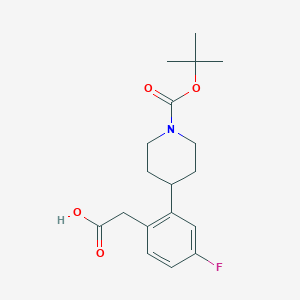
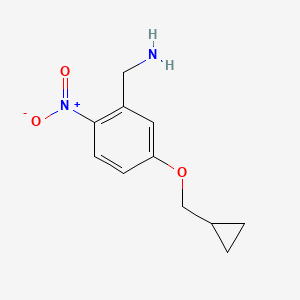
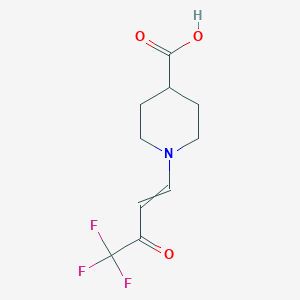
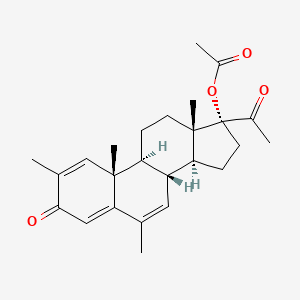
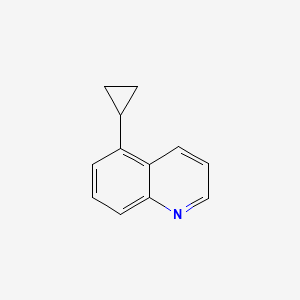
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
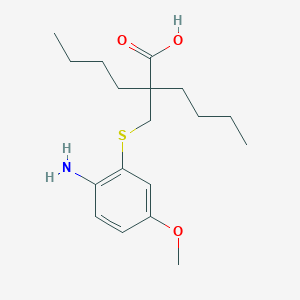
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
